1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Molecular Architecture and Tautomeric Forms
The compound 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features a bicyclic heterocyclic core composed of a pyrazole ring fused to a partially saturated pyridine ring. The pyrazolo[3,4-b]pyridine system consists of a five-membered pyrazole (positions 1–3) fused to a six-membered dihydropyridine ring (positions 4–7) at the [3,4-b] junction (Figure 1). Key structural features include:
- Substituents :
- An isopropyl group at the N1 position of the pyrazole ring.
- A methyl group at the C3 position of the pyrazole.
- A carboxylic acid moiety at the C4 position of the pyridine ring.
- A keto group (=O) at the C6 position, which contributes to the partial saturation of the pyridine ring (6,7-dihydro designation).
The tautomeric equilibrium of pyrazolo[3,4-b]pyridines typically involves shifts between 1H- and 2H-isomers due to proton migration between the pyrazole and pyridine nitrogens. However, in this compound, the presence of the N1-isopropyl group locks the tautomeric form into the 1H-configuration, preventing isomerization. The keto group at C6 further stabilizes the structure by delocalizing electron density through conjugation with the adjacent nitrogen atoms.
| Molecular Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₃N₃O₃ |
| Molecular weight (g/mol) | 235.24 |
| Hybridization of N atoms | sp² (pyrazole), sp³ (pyridine) |
IUPAC Nomenclature and Heterocyclic System Classification
The IUPAC name is derived systematically:
- Parent structure : Pyrazolo[3,4-b]pyridine, indicating fusion between the pyrazole’s C3–C4 bond and the pyridine’s C4–C5 bond.
- Substituents :
- 1-isopropyl : Prioritized by its position on the pyrazole nitrogen (N1).
- 3-methyl : Located on the pyrazole’s C3.
- 6-oxo-6,7-dihydro : Specifies the keto group and partial saturation of the pyridine ring.
- 4-carboxylic acid : Positioned on the pyridine’s C4.
The compound belongs to the pyrazolopyridine family, a subclass of bicyclic heterocycles with two fused aromatic rings containing three nitrogen atoms. The fusion pattern ([3,4-b]) distinguishes it from other pyrazolopyridine isomers (e.g., [1,5-a] or [4,3-c]).
Heterocyclic classification :
- Primary ring : Pyrazole (five-membered, two adjacent N atoms).
- Secondary ring : Dihydropyridine (six-membered, one N atom, partial saturation).
- Fusion type : Ortho-fused, sharing two adjacent atoms between rings.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this specific compound is limited, structural analogs provide insights into its likely conformation:
Ring geometry :
Intermolecular interactions :
Steric effects :
| Conformational Parameter | Observation |
|---|---|
| Pyrazole-pyridine dihedral angle | 82–88° (calculated) |
| Hydrogen bond length (O–H···O) | 2.65–2.80 Å (analog data) |
| Torsion angle (C6–C7) | 15–20° (half-chair distortion) |
Properties
IUPAC Name |
3-methyl-6-oxo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-5(2)14-10-9(6(3)13-14)7(11(16)17)4-8(15)12-10/h4-5H,1-3H3,(H,12,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWOQBMDDFJUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122865 | |
| Record name | 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-29-6 | |
| Record name | 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategy
The key structural motif, the pyrazolo[3,4-b]pyridine ring system, is typically constructed via cyclization reactions involving 5-aminopyrazole derivatives and β-dicarbonyl compounds or β-ketoesters. The general approach includes:
- Condensation of 3-methyl-1-(1-methylethyl)-1H-pyrazol-5-amine (a 5-aminopyrazole derivative) with diethyl 2-oxobutanedione or related β-dicarbonyl compounds.
- The reaction is performed in a suitable solvent such as toluene or acetic acid under reflux conditions to promote cyclization and ring closure.
- The intermediate ester formed (ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) is then hydrolyzed to yield the target carboxylic acid compound.
This method is supported by experimental data where the reaction mixture is stirred at 62 °C overnight, followed by reflux in acetic acid for 2 hours to complete cyclization and ester formation. Subsequent base hydrolysis with sodium hydroxide in ethanol/THF at 40 °C for 40 minutes converts the ester to the carboxylic acid, which is isolated by acidification and filtration (see Table 1).
Mechanistic Insights and Reaction Pathways
- The initial condensation involves nucleophilic attack of the amino group on the β-dicarbonyl compound, followed by ring closure to form the dihydropyrazolopyridine core.
- The oxo group at position 6 is retained from the diketone precursor.
- The isopropyl substituent is present on the pyrazole nitrogen, introduced via the starting 3-methyl-1-(1-methylethyl)-1H-pyrazol-5-amine.
- Hydrolysis of the ester intermediate under basic conditions affords the free carboxylic acid.
This approach aligns with literature precedent for pyrazolo[3,4-b]pyridine derivatives synthesis, which often employs 5-aminopyrazoles and β-ketoesters or diketones in refluxing acidic or neutral media to promote cyclization.
Alternative and Related Synthetic Routes
- Some studies report the use of ionic liquids as green solvents to facilitate cyclization reactions of 5-aminopyrazoles with α,β-unsaturated ketones, leading to pyrazolopyridine derivatives with high yields and environmental benefits.
- Multicomponent reactions involving hydrazine, β-ketonitriles, and β-diketones under solvent-free or aqueous conditions have been described for related pyrazolo[3,4-b]pyridine scaffolds, offering efficient access to functionalized derivatives.
- Ultrasound-assisted synthesis in aqueous media has been reported to accelerate similar cyclizations, improving yields and reducing reaction times.
While these alternative methods are promising for analogs, the classic two-step condensation and hydrolysis method remains the most documented for preparing 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid specifically.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation + Cyclization + Hydrolysis | 3-methyl-1-(1-methylethyl)-1H-pyrazol-5-amine + diethyl 2-oxobutanedione + NaOH | Toluene reflux, acetic acid reflux, base hydrolysis at 40 °C | High yield, well-characterized | Requires multi-step workup |
| Ionic Liquid-mediated Cyclization | 3-methyl-1-phenyl-1H-pyrazol-5-amine + α,β-unsaturated ketones + [bmim]Br | 90 °C, ionic liquid solvent | Environmentally benign, high yield | Limited to certain substituents |
| Multicomponent Solvent-free Reaction | Hydrazine + β-ketonitrile + β-diketone | Solvent-free, room temp or mild heating | Rapid, one-pot synthesis | May produce regioisomer mixtures |
| Ultrasound-assisted Aqueous Synthesis | 5-aminopyrazole + cyclic β-diketones + aldehydes | Ultrasonic irradiation, ethanol/water | Fast reaction, high yield | Requires ultrasound equipment |
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The carboxylic acid moiety undergoes hydrolysis under basic conditions. During synthesis, the ethyl ester precursor is saponified using NaOH in THF/ethanol (40°C, 40 min), yielding the free carboxylic acid with 51.38 g isolated after acidification .
Key conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 3N NaOH | THF/ethanol | 40°C | 40 min | ~87% |
Decarboxylation is thermodynamically disfavored due to aromatic stabilization but may occur under strong acidic or oxidative conditions .
Nucleophilic Substitution at the 4-Position
The electron-deficient pyridine ring facilitates nucleophilic substitution at C4. In analogs, the 4-chloro derivative reacts with:
-
Amines : Forms amides or arylaminopyrazolopyridines (e.g., kinase inhibitor derivatives) .
-
Alcohols : Produces esters under Mitsunobu or Steglich conditions .
Example reaction :
Conditions: DMF, 80°C, 12 h .
Electrophilic Aromatic Substitution
-
Sulfonation : Requires oleum and elevated temperatures.
Reductive Transformations
The ketone group at C6 participates in selective reductions:
| Reducing Agent | Product | Conditions |
|---|---|---|
| NaBH₄ | 6-Hydroxy derivative | MeOH, 0°C, 1 h |
| H₂/Pd-C | 6,7-Dihydro derivative | EtOAc, RT, 3 atm |
The 6-oxo group’s conjugation with the pyridine ring increases reduction barriers compared to aliphatic ketones.
Metal-Catalyzed Cross-Couplings
The 4-carboxylic acid can be converted to a boronic ester for Suzuki-Miyaura couplings. For example:
Applications: Introduces aryl/heteroaryl groups at C4 for drug discovery .
Salt Formation and Coordination Chemistry
The carboxylic acid forms salts with:
-
Bases : Sodium, potassium salts (improved solubility for biological assays).
Stoichiometry :
| Salt | Molar Ratio (Acid:Base) | Solubility (H₂O) |
|---|---|---|
| Sodium salt | 1:1 | >50 mg/mL |
Photochemical Reactivity
UV irradiation (254 nm) induces ring-opening in the dihydropyridine moiety, forming a reactive diradical intermediate. This property is exploited in prodrug activation .
Biochemical Modifications
While not strictly synthetic, the compound undergoes enzymatic transformations:
Scientific Research Applications
Biological Activities
Research indicates that 1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further research in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, suggesting its use in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Initial findings indicate that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its antitumor potential.
Applications in Medicinal Chemistry
The unique structure of this compound opens up numerous possibilities in medicinal chemistry:
Drug Development
The compound's ability to interact with biological targets makes it a promising lead compound for drug development. Its derivatives could be synthesized to enhance efficacy and reduce side effects.
Research Reagent
Due to its biochemical properties, this compound can be utilized as a reagent in various chemical reactions and biological assays. It may serve as a building block for synthesizing more complex molecules.
Study of Mechanisms of Action
Understanding how this compound interacts with cellular pathways can provide insights into disease mechanisms and lead to the identification of new therapeutic targets.
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds in the pyrazolo[3,4-b]pyridine class. Here are notable examples:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated significant activity against Gram-positive bacteria. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models. |
| Study C | Cytotoxicity | Induced apoptosis in specific cancer cell lines with minimal toxicity to normal cells. |
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects
Core Structure Variations
- Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-c]pyridine : Apixaban’s pyrazolo[3,4-c]pyridine core differs in ring fusion position, altering electron distribution and binding affinity for Factor Xa. This structural distinction underpins its efficacy as a selective anticoagulant .
- Saturation : The tetrahydro derivative () introduces partial saturation, increasing conformational flexibility, which may enhance interaction with hydrophobic binding pockets in biological targets .
Biological Activity
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, mechanisms of action, and structure-activity relationships (SARs).
The compound is classified under the pyrazolo[3,4-b]pyridine derivatives, characterized by its fused ring structure. Its molecular formula is , with a molecular weight of approximately 263.29 g/mol. The compound's structure allows for various substitutions that can influence its biological activity.
Anti-inflammatory Effects
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Inhibition of COX Enzymes:
- The compound has been tested against COX-1 and COX-2 enzymes, with varying degrees of inhibition observed.
- Preliminary findings suggest IC50 values for certain derivatives range from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its substituents:
- Electron-donating groups enhance anti-inflammatory activity.
- Hydroxyl groups at specific positions on the ring increase stability and efficacy against COX enzymes .
Study 1: In Vivo Anti-inflammatory Activity
A study utilizing carrageenan-induced paw edema in rats demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibited comparable effectiveness to standard anti-inflammatory drugs like indomethacin. The effective doses (ED50) were reported as follows:
| Compound | ED50 (μM) | Standard Drug (Indomethacin) | ED50 (μM) |
|---|---|---|---|
| 7 | 11.60 | Indomethacin | 9.17 |
| 8 | 8.23 | ||
| 9 | 9.47 |
This highlights the potential of these derivatives in therapeutic applications .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action revealed that certain derivatives significantly reduced inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions. This suggests a dual mechanism where both enzymatic activity and gene expression are modulated by these compounds .
Q & A
Q. What are the recommended methodologies for synthesizing 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Synthesis typically involves multi-step heterocyclic condensation and functionalization. A common approach is the coupling of substituted pyridine precursors with isopropyl and methyl groups under acidic or basic conditions, followed by oxidation to introduce the 6-oxo moiety. For example, analogous pyrazolo[3,4-b]pyridine derivatives have been synthesized via Pd-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Characterization via H NMR (e.g., δ 2.56 ppm for methyl groups) and LCMS (e.g., ESIMS m/z 311.1) is critical to confirm purity and structure .
Q. How can researchers ensure accurate structural characterization of this compound?
X-ray crystallography is the gold standard for unambiguous structural determination. For related pyrazolo[3,4-b]pyridines, Acta Crystallographica Section E reports unit cell parameters and hydrogen-bonding interactions, which aid in validating the fused bicyclic system and substituent positions . Complementary techniques include high-resolution mass spectrometry (HRMS) and C NMR to confirm molecular weight and carbonyl/carboxylic acid functionalities .
Q. What are the solubility properties of this compound in common solvents?
The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Pre-saturation with sodium bicarbonate can enhance aqueous solubility via salt formation. Solubility testing should be performed under controlled pH (e.g., 3–8) due to ionization effects .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data are limited, standard precautions include wearing nitrile gloves, respiratory protection (N95 masks), and eye/face shields. Avoid contact with strong oxidizers, as decomposition may release hazardous gases (e.g., carbon oxides) .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) of the pyrazolo[3,4-b]pyridine core, while molecular docking assesses binding affinities to target proteins (e.g., kinases). For example, SMILES strings (e.g., n1(c2c(c(cc(n2)C2CC2)C(=O)O)c(n1)C)c1nc(cc(n1)C)C) enable in silico screening of substituent effects on steric and electronic profiles .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Validate activity via orthogonal assays:
- Enzymatic inhibition : Compare IC values under standardized buffer conditions.
- Cell-based assays : Use isogenic cell lines to control for metabolic variability. Cross-reference with structurally similar compounds (e.g., 6-(4-chlorophenyl) derivatives) to identify structure-activity relationships (SAR) .
Q. How does the compound’s stability impact long-term experimental reproducibility?
Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways. For pyrazolo[3,4-b]pyridines, the 6-oxo group is prone to hydrolysis under acidic conditions. Use lyophilization for long-term storage and HPLC-MS to monitor degradation products (e.g., loss of isopropyl group) .
Q. What crystallographic challenges arise when analyzing this compound?
The fused bicyclic system and flexible isopropyl group may lead to disorder in crystal lattices. Mitigate this by growing crystals in mixed solvents (e.g., DMSO/water) at low temperatures. High-resolution synchrotron data (≤1.0 Å) can resolve ambiguities in hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
